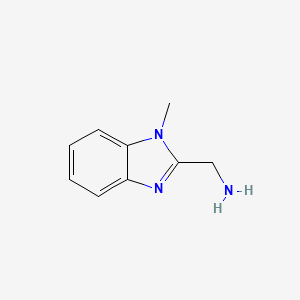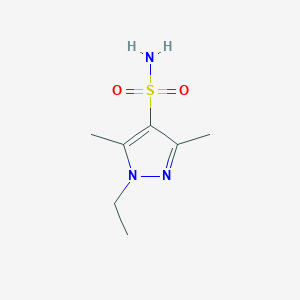![molecular formula C14H25ClN2O4 B2919456 Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate CAS No. 2411194-26-6](/img/structure/B2919456.png)
Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate, commonly known as TCHP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TCHP is a piperidine derivative that exhibits unique biological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of TCHP is not well understood. However, studies have suggested that TCHP may exert its antimicrobial effects by disrupting bacterial cell wall synthesis, while its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TCHP has been shown to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial and anti-inflammatory properties, TCHP has been shown to possess antioxidant activity, which could be useful in the treatment of oxidative stress-related disorders. TCHP has also been shown to exhibit analgesic effects, which could be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TCHP is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Additionally, TCHP exhibits low toxicity, which is an important consideration for drug development. However, one of the limitations of TCHP is its relatively low solubility in water, which could limit its bioavailability.
Direcciones Futuras
There are several potential future directions for research on TCHP. One area of interest is the development of new antibiotics based on TCHP. Additionally, further research is needed to elucidate the exact mechanism of action of TCHP and to identify potential targets for drug development. Finally, studies are needed to investigate the potential use of TCHP in the treatment of various inflammatory disorders and oxidative stress-related disorders.
Conclusion:
Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate, or TCHP, is a promising chemical compound that exhibits unique biological properties. Its broad-spectrum antimicrobial activity, anti-inflammatory properties, and low toxicity make it a promising candidate for drug development. Further research is needed to fully elucidate the mechanism of action of TCHP and to identify potential targets for drug development.
Métodos De Síntesis
TCHP can be synthesized through a multistep process involving the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-chloroacetyl chloride and subsequent treatment with sodium hydroxide. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
TCHP has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that TCHP exhibits significant antimicrobial activity against a range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, TCHP has been shown to possess potent anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O4/c1-10(16-11(18)9-15)14(20)5-7-17(8-6-14)12(19)21-13(2,3)4/h10,20H,5-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKRHGUBMPKJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[1-(2-chloroacetamido)ethyl]-4-hydroxypiperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-benzoyl-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2919375.png)

![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)
![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)

![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)
![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)
![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)
